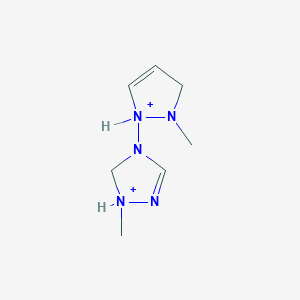
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is an organosilicon compound with the molecular formula C13H28OSi2. This compound is characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a butenone backbone. Organosilicon compounds like this one are of significant interest in organic synthesis due to their unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one typically involves the reaction of a suitable precursor with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a silylating agent such as triethylsilyl chloride and trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the silyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted butenones, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules through silylation, which can enhance the stability and reactivity of biomolecules.
Medicine: Explored for its potential use in drug delivery systems, where the silyl groups can improve the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
作用机制
The mechanism of action of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one involves the interaction of its silyl groups with various molecular targets. The triethylsilyl and trimethylsilyl groups can act as protecting groups in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with only one silyl group, leading to different reactivity and applications.
3-(Triphenylsilyl)-3-buten-2-one: Contains a bulkier silyl group, which can influence steric effects and reaction outcomes.
3-(Trimethylsilyl)-3-buten-1-ol: An alcohol derivative with different functional group reactivity.
Uniqueness
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity. This dual silylation can enhance the compound’s stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
90313-67-0 |
|---|---|
分子式 |
C13H28OSi2 |
分子量 |
256.53 g/mol |
IUPAC 名称 |
3-triethylsilyl-4-trimethylsilylbut-3-en-2-one |
InChI |
InChI=1S/C13H28OSi2/c1-8-16(9-2,10-3)13(12(4)14)11-15(5,6)7/h11H,8-10H2,1-7H3 |
InChI 键 |
SPINSXORPVPWOU-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
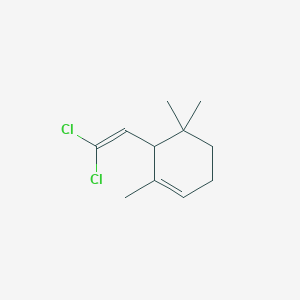
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
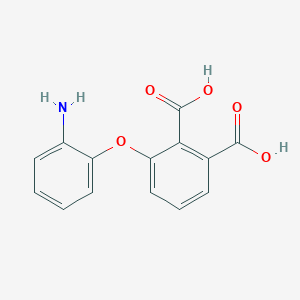
![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
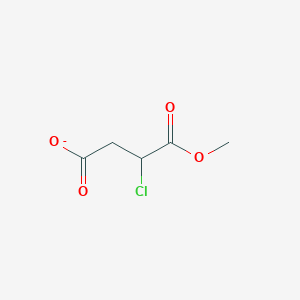
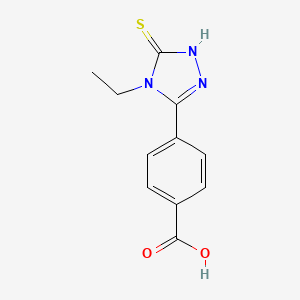
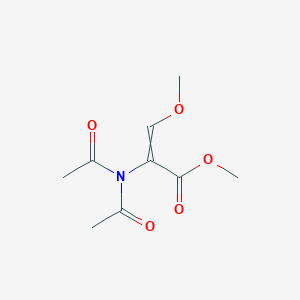
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
